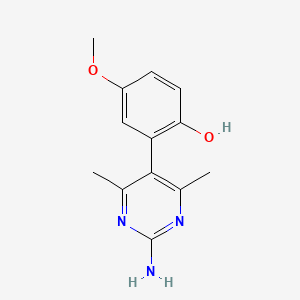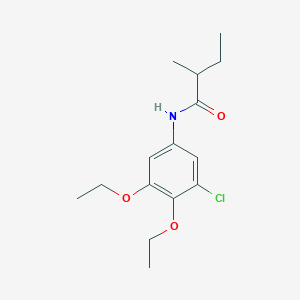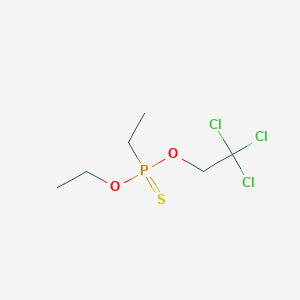
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a hydroxyl group at the second position, and a 2-chlorophenyl group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Hydroxylation: The final step involves the hydroxylation of the α,β-unsaturated ketone to introduce the hydroxyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-keto- and 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-carboxylic acid.
Reduction: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-1-ol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 3-phenyl-2-hydroxy-: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-2-hydroxy-: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-Cyclohexen-1-one, 3-(2-bromophenyl)-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the ortho position on the phenyl ring in 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its interactions with other molecules.
特性
CAS番号 |
91003-15-5 |
|---|---|
分子式 |
C12H11ClO2 |
分子量 |
222.67 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-2,4,6,15H,3,5,7H2 |
InChIキー |
KYRMZJGYYAFHTR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)





